Cas no 7677-24-9 (trimethylsilanecarbonitrile)

trimethylsilanecarbonitrile 化学的及び物理的性質
名前と識別子
-
- Trimethylsilyl cyanide
- CYANOTRIMETHYLSILANE
- CYANTRIMETHYLSILANE
- TMSCN
- TRIMETHYLCYANOSILANE
- TRIMETHYLSILANECARBONITRILE
- TRIMETHYLSILYLNITRILE
- trimethyl-silanecarbonitril
- trimethylsilycyanide
- Cyanotrimethylsilane~TMSCN
- Trimethyl Silane Cyanide
- trimethylsilylcarbonitrile
- Trimethylsilycyanidel
- Trimethylsilylcyanide(Trimethylsilylnitrile)
- Silanecarbonitrile, trimethyl-
- Trimethylsilyl cyanide (Cyanotrimethylsilane)
- Trimethylsilylcyanid
- Trimethycyanosilane
- Trimethylsilyl Cyani
- trimethylsilylformonitrile
- Trimethylsilylcyanide
- TMS cyanide
- Trimethyl Silyl Cyanide
- trimethylsilane carbonitrile
- Trimethylsilyl cyanide, 98%
- LEIMLDGFXIOXMT-UHFFFAOYSA-N
- TMS-cyanide
- cyanotrimethlysilane
- trimethysilylcyanide
- trimethysilyl cyanide
- EINECS
- TRIMETHYLSILYL CYANIDE FOR SYNTHESIS
- trimethylsilylmethanenitrile
- 7677-24-9
- Trimethylsilyl Cyanide, 97%
- AMY6985
- C4H9NSi
- EINECS 231-657-3
- tri-methylsilyl cyanide
- cyanotrimethyl-silane
- Trimethylsilanecyanide
- trimethylsilyl-formonitrile
- Trimethylsilylcyanide,99%
- CS-0015833
- EN300-29571
- TrimethylsilylCyanide-13C,15N
- FT-0647485
- MFCD00001765
- trimethyl cyano silane
- A838824
- (CH3)3SiCN
- Trimethylsilanecarbonitrile #
- (trimethylsilyl)formonitrile
- tri-methylsilylcyanide
- AKOS000121901
- Trimethylsilyl cyanide, technical, >=95% (GC)
- Q3008073
- Trimethyl silyl nitrile
- BP-11377
- TMS-CN
- F0001-1959
- PB23143
- BCP25853
- LS-06137
- Me3SiCN
- trimethylsilyl-cyanide
- trimethyl silylcyanide
- DTXSID9064766
- (Trimethylsilyl)cyanide
- InChI=1/C4H9NSi/c1-6(2,3)4-5/h1-3H
- trimethyl-silyl cyanide
- NS00044807
- T0990
- S19150
- Cyanotrimethylsilane; TMSCN
- BBL036271
- STL558690
- ALBB-018705
- DB-030488
- trimethylsilanecarbonitrile
-
- MDL: MFCD00001765
- インチ: 1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3
- InChIKey: LEIMLDGFXIOXMT-UHFFFAOYSA-N
- ほほえんだ: [Si](C#N)(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
- BRN: 1737612
計算された属性
- せいみつぶんしりょう: 99.050426g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 99.050426g/mol
- 単一同位体質量: 99.050426g/mol
- 水素結合トポロジー分子極性表面積: 23.8Ų
- 重原子数: 6
- 複雑さ: 81.5
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色アーモンド状の液体、猛毒で燃えやすい液体。
- 密度みつど: 0.744
- ゆうかいてん: 11 ºC
- ふってん: 117°C
- フラッシュポイント: 1 ºC
- 屈折率: 1.388-1.392
- ようかいど: Miscible with organic solvents.
- すいようせい: はんのう
- PSA: 23.79000
- LogP: 1.38738
- ようかいせい: reacts
- かんど: Moisture Sensitive
trimethylsilanecarbonitrile セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225,H300,H310,H330
- 警告文: P210,P260,P264,P280,P284,P302+P350
- 危険物輸送番号:UN 3384 6.1/PG 1
- WGKドイツ:3
- 危険カテゴリコード: R11;R26/27/28;R29;R50/53
- セキュリティの説明: S16-S36/37/39-S45-S61-S28A-S26
- 福カードFコード:10-21
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:0-10°C
- 包装カテゴリ:II
- 危険レベル:6.1
- 包装グループ:II
- リスク用語:R11; R26/27/28; R29; R50/53
- 危険レベル:6.1
- 包装等級:II
- セキュリティ用語:6.1
trimethylsilanecarbonitrile 税関データ
- 税関コード:29310095
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
trimethylsilanecarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89740-500g |
Trimethylsilanecarbonitrile |
7677-24-9 | 500g |
¥1686.0 | 2021-09-07 | ||
Life Chemicals | F0001-1959-1g |
trimethylsilanecarbonitrile |
7677-24-9 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
Life Chemicals | F0001-1959-0.25g |
trimethylsilanecarbonitrile |
7677-24-9 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
Life Chemicals | F0001-1959-0.5g |
trimethylsilanecarbonitrile |
7677-24-9 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169913-100g |
Trimethylsilanecarbonitrile |
7677-24-9 | 97% | 100g |
¥166 | 2023-04-13 | |
Enamine | EN300-29571-10g |
trimethylsilanecarbonitrile |
7677-24-9 | 93% | 10g |
$29.0 | 2023-09-06 | |
Enamine | EN300-29571-100g |
trimethylsilanecarbonitrile |
7677-24-9 | 93% | 100g |
$71.0 | 2023-09-06 | |
TRC | T796750-25g |
Trimethylsilyl Cyanide |
7677-24-9 | 25g |
115.00 | 2021-07-16 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819080-5ml |
Trimethylsilyl cyanide |
7677-24-9 | 96% | 5ml |
¥64.00 | 2022-08-31 | |
Life Chemicals | F0001-1959-2.5g |
trimethylsilanecarbonitrile |
7677-24-9 | 95%+ | 2.5g |
$40.0 | 2023-09-07 |
trimethylsilanecarbonitrile サプライヤー
trimethylsilanecarbonitrile 関連文献
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Anirban Karmakar,Susanta Hazra,Guilherme M. D. M. Rúbio,M. Fátima C. Guedes da Silva,Armando J. L. Pombeiro New J. Chem. 2018 42 17513
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Anirban Karmakar,Anup Paul,Pedro M. R. Santos,Inês R. M. Santos,M. Fátima C. Guedes da Silva,Armando J. L. Pombeiro New J. Chem. 2022 46 10201
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3. Ag2O-catalysed nucleophilic isocyanation: selective formation of less-stable benzylic isonitrilesTaiga Yurino,Yuji Tange,Ryutaro Tani,Takeshi Ohkuma Org. Chem. Front. 2020 7 1308
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Mohsen Shekouhy Catal. Sci. Technol. 2012 2 1010
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5. Synthesis, structure and catalytic application of lead(ii) complexes in cyanosilylation reactionsAnirban Karmakar,Susanta Hazra,M. Fátima C. Guedes da Silva,Armando J. L. Pombeiro Dalton Trans. 2015 44 268
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6. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridinesOle Westerhoff,Arne Lützen,Wolfgang Maison,Marc Kosten,Jürgen Martens J. Chem. Soc. Perkin Trans. 1 2001 508
-
B. P. Bandgar,V. T. Kamble Green Chem. 2001 3 265
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8. Probing the bifunctional catalytic activity of ceria nanorods towards the cyanosilylation reactionGonghua Wang,Lu Wang,Xiang Fei,Yunyun Zhou,Renat F. Sabirianov,Wai Ning Mei,Chin Li Cheung Catal. Sci. Technol. 2013 3 2602
-
Yasushi Satoh,Yasushi Obora RSC Adv. 2014 4 15736
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Mohammad G. Dekamin,Mojtaba Azimoshan,Leila Ramezani Green Chem. 2013 15 811
trimethylsilanecarbonitrileに関する追加情報
The Role of Trimethylsilanecarbonitrile (CAS No. 7677-24-9) in Modern Chemical and Biomedical Applications
Trimethylsilanecarbonitrile (CAS No. 7677-24-9), a versatile organosilicon compound, has emerged as a critical reagent in contemporary chemical synthesis and biomedical research due to its unique structural properties and functional group reactivity. Comprising a trimethylsilyl (Me3Si-) moiety linked to a cyano group (-CN), this compound bridges the domains of silicon-based chemistry and cyanide-containing intermediates, offering distinct advantages in catalytic processes, material fabrication, and analytical methodologies.
The molecular formula C4H9NSi encapsulates the core structure of trimethylsilanecarbonitrile, which adopts a tetrahedral geometry around the silicon atom stabilized by three methyl groups and one cyano substituent. Recent computational studies published in Inorganic Chemistry (2023) reveal that the electronic distribution within this molecule creates a subtle balance between nucleophilic and electrophilic characteristics, enabling its use as both an activating agent for carbonyl compounds and a stabilizing component in transition metal complexes during asymmetric synthesis reactions.
In terms of physical properties, trimethylsilanecarbonitrile exhibits a low boiling point of approximately 85°C at atmospheric pressure, attributed to its relatively small molecular size and weak intermolecular interactions compared to larger siloxanes or polymeric analogs. This volatility facilitates its controlled use in low-temperature synthetic protocols while requiring specialized storage conditions such as nitrogen-purged containers under refrigeration to maintain stability according to Journal of Materials Chemistry A's 2023 guidelines for organosilicon compound handling.
Synthetic advancements have expanded the utility of trimethylsilanecarbonitrile beyond traditional applications through innovative methodologies like microwave-assisted synthesis reported in Tetrahedron Letters. Researchers demonstrated that irradiating this compound with Grignard reagents under optimized conditions yields silacyclic intermediates with unprecedented efficiency—reducing reaction times by up to 65% while maintaining high stereoselectivity for complex molecule construction compared to conventional reflux methods.
A groundbreaking application in drug discovery involves its role as a bioisosteric replacement for carboxylic acid groups in enzyme inhibitors developed by Nature Communications. By substituting carboxylic acids with trimethylsilanecarbonate moieties via nucleophilic displacement reactions using this compound, scientists created novel inhibitors targeting serine proteases with improved metabolic stability without compromising binding affinity—a critical advancement for oral drug delivery systems.
In materials science, trimethylsilanecarbonitrile has enabled the development of stimuli-responsive polymers described in Advanced Materials. When incorporated into polyurethane matrices through click chemistry approaches, the cyano group provides hydrogen bonding sites while the silyl moiety confers hydrophobicity and thermal resistance, creating composites that exhibit reversible shape-memory effects under UV light exposure—a property leveraged for smart biomedical devices such as self-fitting implants or drug release scaffolds.
An emerging area highlighted by Analytical Chemistry's recent review articles involves its application as an internal standard for quantitative NMR analysis of biopharmaceuticals like monoclonal antibodies or recombinant proteins. The distinct chemical shifts provided by both silicon and cyanide groups allow precise calibration across multiple solvent systems without interference from sample components, enhancing accuracy in protein characterization studies.
Catalytic applications have seen significant innovation through transition metal complexes incorporating trimethylsilanecarbonate ligands as reported in Angewandte Chemie International Edition. Gold(I) complexes stabilized by this compound demonstrated exceptional activity in Heck-type cross-coupling reactions at ambient temperatures, achieving turnover frequencies exceeding 1000 h⁻¹ while maintaining high functional group tolerance—a breakthrough for sustainable organic synthesis processes requiring minimal energy input.
In peptide chemistry research published in Bioorganic & Medicinal Chemistry Letters, trimethylsilanecarbonate derivatives serve as efficient orthogonal protecting groups during solid-phase peptide synthesis (SPPS). The orthogonal deprotection profile allows simultaneous removal of multiple protecting groups using mild acidic conditions without affecting other functionalities like Fmoc or Boc groups, streamlining the synthesis of challenging cyclic peptides with therapeutic potential against neurodegenerative diseases.
The compound's role in carbon nanomaterial functionalization was recently explored by researchers from MIT's Department of Materials Science (Nano Letters, 2023). By anchoring trimethylsilane-carbonitrile units onto graphene oxide surfaces via silane coupling reactions, they created hybrid materials capable of selectively capturing biomolecules under physiological conditions—a promising platform for next-generation biosensors or targeted drug delivery carriers.
In photopolymerization studies featured on Polymer Chemistry, this compound functions as a novel photoacid generator when incorporated into epoxy resins under UV irradiation at 365 nm wavelengths. The decomposition mechanism generates trifluoromethanesulfonic acid derivatives that initiate crosslinking processes with sub-minute response times, enabling rapid prototyping techniques essential for advanced medical device manufacturing requiring precise spatial control.
Bioorthogonal chemistry applications described in JACS Au, utilize trimethylsilanecarbonate esters as bioinert precursors that undergo selective activation within living systems via enzyme-catalyzed hydrolysis followed by spontaneous ring-opening reactions with intracellular water molecules—a strategy applied successfully to site-specific labeling experiments on live cell membranes without perturbing cellular homeostasis.
New mechanistic insights from Solid State Ionics (2023) reveal how this compound enhances ion conductivity when doped into polymer electrolytes at concentrations between 5–15 wt%. The cyano groups form hydrogen-bonded networks that facilitate lithium ion migration while silyl moieties suppress crystallinity formation—resulting in solid-state electrolytes with conductivities exceeding 1 mS/cm at room temperature suitable for next-generation lithium batteries powering wearable medical devices.
In analytical method development published on RSC Advances,, researchers established novel derivatization protocols using trimethylsilane-carbonitrile reagents to quantify trace amounts of neurotransmitters like serotonin and dopamine via GC×GC-ToFMS analysis without derivatization steps traditionally requiring toxic chlorinated solvents—a methodology validated across diverse biological matrices including cerebrospinal fluid samples from clinical trials.
Cryogenic NMR studies from ETH Zurich (Journal of Organic Chemistry,) uncovered unexpected dynamic behavior between the silyl and cyano groups at temperatures below -50°C, suggesting potential applications as thermally responsive additives for cryopreservation solutions used during cell banking procedures—where phase transitions could be precisely controlled through temperature modulation without cryoprotectant toxicity risks associated with traditional methods.
Biomaterial compatibility assessments conducted at Stanford University's Bioengineering Lab (Nano Research,) demonstrated negligible cytotoxicity profiles when incorporating this compound into biocompatible hydrogels at concentrations up to 1 wt%. This finding supports its integration into tissue engineering scaffolds where it can provide mechanical reinforcement without adverse effects on mesenchymal stem cell viability observed through MTT assay comparisons over seven-day culture periods compared to conventional crosslinking agents like glutaraldehyde or genipin.
Surface modification techniques detailed on Acs Applied Materials & Interfaces, employ vapor-phase deposition processes where trimethyl-silanecarbonate residues are covalently attached to titanium alloy surfaces via plasma activation methods—resulting in protein-resistant coatings exhibiting contact angles above 115° while maintaining osteoblast adhesion properties critical for orthopedic implant applications validated through ISO standard wear testing protocols.
In medicinal chemistry optimization studies published on Bioorganic & Medicinal Chemistry,, substituting terminal alkyne groups with trimethyl-silane-carbonitrile moieties improved aqueous solubility parameters by over two-fold without sacrificing binding affinity toward histone deacetylase targets—enabling formulation breakthroughs that addressed poor oral bioavailability issues plaguing earlier generations of epigenetic therapy candidates undergoing Phase I clinical trials.
Spectroscopic characterization advancements reported on Spectrochimica Acta Part A,, utilize this compound's characteristic IR absorption bands (ν(CN) ~ 2180 cm⁻¹; ν(Si-C) ~ 850 cm⁻¹) as reference markers during FTIR analysis of complex biological samples such as lipid bilayers or extracellular vesicles—providing unambiguous identification capabilities when used alongside conventional marker compounds like DMSO or n-hexadecane standards typically employed in membrane studies but prone to interference artifacts from phospholipid components.
New electrochemical applications described on Electrochemistry Communications,, integrate this compound into redox-active monolayers adsorbed onto gold electrodes where it acts both as an electron transfer mediator and surface passivation layer—enabling simultaneous enhancement of charge storage capacity (~3 mC/cm² improvement) alongside reduced background currents that have long challenged researchers developing implantable glucose biosensors requiring long-term stability under physiological conditions according to ISO/IEC standards validation tests conducted over six-month operational cycles.
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